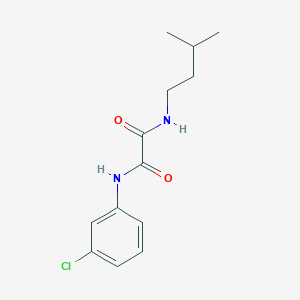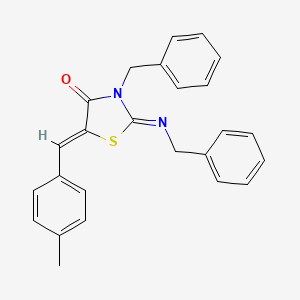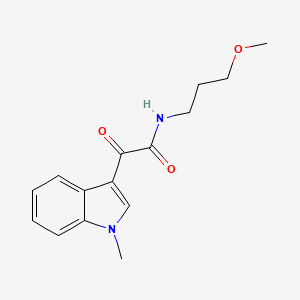![molecular formula C16H22N2O2 B5216941 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole, also known as AMI-1, is a synthetic compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C17H25N2O2.
Mecanismo De Acción
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole works by binding to the active site of LSD1 and inhibiting its activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to have other biochemical and physiological effects. It has been found to regulate the expression of genes involved in cell differentiation and development, as well as in immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole. Another area of research is the investigation of the role of LSD1 in other biological processes, such as cellular metabolism and epigenetic regulation. Finally, the potential use of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole as a therapeutic agent for cancer treatment is also an area of ongoing research.
In conclusion, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is a synthetic compound with potential applications in scientific research, particularly in the field of cancer biology. Its mechanism of action involves the inhibition of LSD1, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. While 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed. Ongoing research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications will help to further our understanding of the role of LSD1 in various biological processes and may lead to the development of new therapies for cancer treatment.
Métodos De Síntesis
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole can be synthesized using a multi-step process involving the reaction of 2-methoxyphenol with 1-bromohexane to form 6-bromo-2-methoxyphenylhexane. This compound is then reacted with imidazole to form the final product, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole.
Aplicaciones Científicas De Investigación
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of various types of cancer. 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[6-(2-methoxyphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBCTRVDHRTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methoxyphenoxy)hexyl]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)


![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)